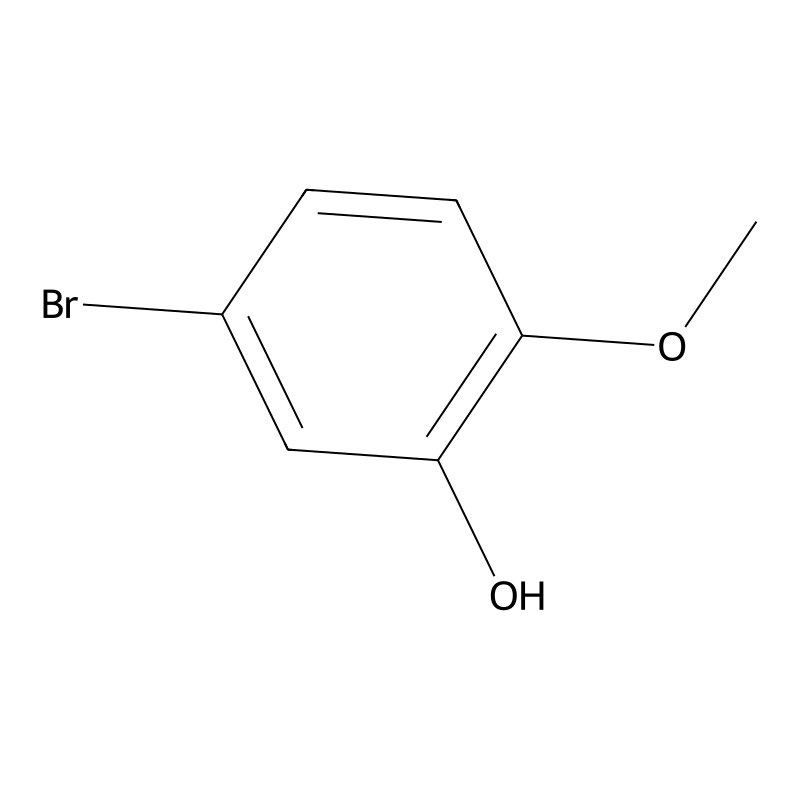

5-Bromo-2-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Aliskiren:

- 5-Bromo-2-methoxyphenol serves as a key intermediate in the synthesis of Aliskiren, a medication used for the treatment of high blood pressure [].

- The compound undergoes further chemical modifications to yield Aliskiren, highlighting its role as a starting material in the drug development process [].

Organic synthesis methods:

- Research efforts have been directed towards developing efficient and sustainable methods for synthesizing 5-bromo-2-methoxyphenol.

- A three-step synthetic route involving acetylation, bromination, and deacetylation has been described, demonstrating a potential approach for its production [].

Material characterization:

- Studies have characterized the physical and chemical properties of 5-bromo-2-methoxyphenol, providing valuable information for its identification and potential applications.

- This includes determining its melting point, molecular weight, and spectral data using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy [, ].

5-Bromo-2-methoxyphenol is a chemical compound with the molecular formula and a molecular weight of approximately 203.03 g/mol. It is characterized by a bromine atom attached to the fifth position of a methoxy-substituted phenol ring. The compound appears as a white to off-white crystalline solid, with a melting point ranging from 64 to 70 °C and a boiling point of approximately 259.7 °C at 760 mmHg . It is also known by several synonyms, including 5-bromoguaiacol and 4-bromo-2-hydroxyanisole .

- Bromination: The introduction of bromine into the aromatic ring, which can be facilitated by electrophilic aromatic substitution reactions.

- Acetylation: Protection of the hydroxyl group using acetic anhydride, which can enhance the compound's stability during further reactions .

- Deacetylation: Removal of protective acetyl groups to regenerate the active hydroxyl group.

These reactions are significant in synthesizing derivatives and other related compounds.

The synthesis of 5-bromo-2-methoxyphenol typically involves a multi-step process:

- Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under acidic conditions.

- Bromination: Bromine is introduced to the acetylated compound in the presence of iron powder as a catalyst.

- Deacetylation: The acetyl protecting group is removed using sodium bicarbonate solution, yielding the final product .

This method ensures high yields (around 90%) and purity of the synthesized compound.

5-Bromo-2-methoxyphenol is primarily used in:

- Pharmaceutical Synthesis: As an intermediate in producing antihypertensive agents like aliskiren.

- Chemical Research: In studies exploring phenolic compounds and their derivatives for various applications, including potential therapeutic uses.

- Analytical Chemistry: As a standard reference material in analytical methods for detecting phenolic compounds.

While specific interaction studies involving 5-bromo-2-methoxyphenol are sparse, it is known to interact with various biological systems due to its phenolic nature. It may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . Further research could elucidate its interactions with other biological targets.

Several compounds share structural similarities with 5-bromo-2-methoxyphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-hydroxyanisole | Similar structure; used in similar applications. | |

| 5-Bromoguaiacol | Contains an additional hydroxyl group; more polar. | |

| 3-Hydroxy-4-methoxybenzene | Related structure; potential antioxidant properties. |

Uniqueness:

5-Bromo-2-methoxyphenol's unique feature lies in its specific bromination pattern and methoxy substitution, which may influence its reactivity and biological activity compared to other similar compounds. Its role as an intermediate in pharmaceutical synthesis further distinguishes it from closely related compounds.

The multi-step synthesis approach represents the most established methodology for producing 5-bromo-2-methoxyphenol, utilizing o-methoxyphenol (guaiacol) as the starting material through a systematic protection-bromination-deprotection sequence [1] [2]. This synthetic route involves three distinct phases: acetylation protection of the phenolic hydroxyl group, regioselective bromination under iron catalysis, and subsequent deacetylation to yield the target compound [3].

Acetylation Protection Phase

The initial protection step employs acetic anhydride as the acetylating agent under sulfuric acid catalysis at elevated temperatures [3]. The reaction proceeds at 100 degrees Celsius for six hours, utilizing 330 milliliters of acetic anhydride per 20.5 grams of o-methoxyphenol substrate [3]. This acetylation reaction generates acetic acid O-methoxy phenyl ester, effectively protecting the phenolic hydroxyl functionality from unwanted side reactions during subsequent bromination [3]. The protection strategy exploits the enhanced reactivity of phenolic hydroxyl groups compared to aromatic carbon-hydrogen bonds toward electrophilic acetylation reagents [4] [5].

The acetylation mechanism involves nucleophilic attack by the phenolic oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate [4]. Sulfuric acid catalysis enhances the electrophilicity of acetic anhydride through protonation, accelerating the reaction rate and improving conversion efficiency [3]. The reaction yields a pale yellow liquid product containing the protected intermediate, which undergoes extraction with dichloromethane and washing with saturated sodium chloride solution for purification [3].

Iron-Catalyzed Bromination Phase

The bromination step utilizes elemental bromine under iron powder catalysis in dimethylformamide solvent at controlled temperatures [3]. The reaction employs 35 grams of bromine and 2 grams of iron powder per 26 grams of acetylated substrate, conducted at 70-80 degrees Celsius for five hours [3]. Iron catalysis facilitates the generation of electrophilic bromine species through coordination and polarization of the bromine molecule [6] [7].

The bromination proceeds via electrophilic aromatic substitution mechanism, wherein the iron-activated bromine attacks the aromatic ring at the position meta to the methoxy group [8] [9]. The methoxy substituent directs bromination to the ortho and para positions relative to its location, but the para position is blocked by the protected hydroxyl group, resulting in selective bromination at the 5-position [10]. The reaction generates acetic acid-2-methoxy-5-bromobenzene ester as a white solid product with 36 grams yield [3].

Deprotection and Product Isolation

The final deacetylation step employs 10% sodium bicarbonate solution in methanol at 80 degrees Celsius until complete dissolution occurs [3]. The deprotection mechanism involves nucleophilic attack by hydroxide ions on the acetyl carbonyl carbon, leading to hydrolysis and restoration of the free phenolic hydroxyl group [3]. The reaction mixture undergoes cooling followed by diethyl ether extraction to isolate the product [3].

The complete synthetic sequence yields 27 grams of off-white solid 5-bromo-2-methoxyphenol from 20.5 grams starting material, representing an overall yield approaching 90% [1] [3]. The product exhibits characteristic physical properties including a melting point of 64-70 degrees Celsius and molecular weight of 203.04 atomic mass units [11] [12].

Alternative Bromination Strategies Using N-Bromosuccinimide

N-bromosuccinimide emerges as a versatile alternative brominating agent offering enhanced selectivity and milder reaction conditions compared to elemental bromine [1] [13]. The N-bromosuccinimide methodology eliminates the requirement for metal catalysts while providing superior control over bromination regioselectivity [14] [13].

Direct N-Bromosuccinimide Bromination

The direct bromination approach utilizes N-bromosuccinimide in acetonitrile solvent with trifluoroacetic anhydride activation [1]. The reaction employs guaiacol (5.0 grams, 0.04 mol) dissolved in 50 milliliters acetonitrile, treated with trifluoroacetic anhydride (6.2 milliliters, 1.1 equivalents) for initial activation [1]. Subsequent addition of 1 molar potassium tert-butoxide (4.0 milliliters, 0.1 equivalents) followed by N-bromosuccinimide solution (7.83 grams, 1.1 equivalents) in acetonitrile generates the brominated product [1].

The reaction mechanism involves formation of a trifluoroacetyl-protected intermediate, which undergoes selective bromination at the 5-position due to electronic directing effects [1] [15]. The trifluoroacetyl group enhances the electrophilic character of the aromatic system while maintaining regioselectivity [15]. The reaction proceeds for 24 hours at ambient temperature, followed by solvent removal and aqueous workup using sodium hydroxide solution [1].

Photoredox-Catalyzed Bromination

Recent advances demonstrate visible-light photoredox catalysis as an innovative approach for N-bromosuccinimide-mediated bromination [14]. The methodology employs ruthenium bipyridyl complexes as photocatalysts in combination with carbon tetrabromide for in-situ bromine generation [14]. The photoredox system generates bromine radicals through oxidative quenching processes, enabling bromination under exceptionally mild conditions [14].

The reaction proceeds through formation of hypobromite intermediates that rapidly rearrange to bromocyclohexadienone species [13]. These intermediates subsequently undergo enolization to yield the corresponding bromophenol products [13]. The photoredox approach demonstrates excellent functional group tolerance and provides high yields for various substituted phenol substrates [14].

Mechanism and Selectivity Considerations

N-bromosuccinimide bromination operates through a bromophilic attack mechanism wherein the phenol oxygen attacks the nitrogen-bromine bond, forming unstable hypobromite intermediates [13]. These intermediates rapidly rearrange to 2-bromocyclohexadienone structures that subsequently enolize to produce the brominated aromatic products [13]. The reaction selectivity depends critically on trace acid concentrations, which catalyze both formation and decomposition of the dienone intermediates [13].

The regioselectivity pattern for N-bromosuccinimide bromination differs from conventional electrophilic substitution, with preferential attack at positions ortho to the hydroxyl group [13]. This selectivity arises from the unique mechanism involving hypobromite formation rather than direct electrophilic attack on the aromatic ring [13]. Temperature control proves essential for maintaining high selectivity, as elevated temperatures promote formation of multiple bromination products [10].

Catalytic Systems in Electrophilic Aromatic Substitution Reactions

Catalytic systems play crucial roles in enhancing the efficiency and selectivity of electrophilic aromatic substitution reactions for 5-bromo-2-methoxyphenol synthesis [6] [16]. Modern catalytic approaches encompass Lewis acid systems, metal-based catalysts, and biomimetic catalytic frameworks that facilitate bromination under controlled conditions [6] [7] [16].

Lewis Acid Catalytic Systems

Traditional Lewis acid catalysts, particularly iron tribromide and aluminum trichloride, enhance bromination reactions through activation of elemental bromine [8] [6]. Iron tribromide functions as both a Lewis acid catalyst and bromine source, forming complexes that increase the electrophilicity of bromine toward aromatic substrates [7]. The catalytic cycle involves coordination of bromine to the iron center, followed by polarization that generates electrophilic bromine species [8].

Zinc-based catalytic systems supported on inert materials demonstrate exceptional selectivity for para-bromination of phenolic substrates [6]. The catalyst comprises zinc bromide adsorbed on silica support, activated through heating to 150-300 degrees Celsius [6]. The system preferentially generates para-brominated products with minimal formation of ortho isomers, particularly when utilizing dichloromethane or hexane solvents [6]. The zinc catalyst loading ranges from 0.1 to 3.0 millimol per gram of support material for optimal performance [6].

Biomimetic Iron Catalytic Systems

Advanced biomimetic catalytic systems mimic natural haloperoxidase enzymes through nonheme iron complexes [16]. The terpyridine iron tribromide catalyst [Fe(TPY)Br3] effectively catalyzes bromination reactions using hydrogen peroxide and ammonium bromide under mild conditions [16]. This system generates hypobromous acid in-situ through Fenton chemistry, wherein hydroxyl radicals oxidize bromide ions to reactive bromine species [16].

The biomimetic approach operates at room temperature in ethanol-water mixtures, eliminating the need for harsh reaction conditions [16]. The catalyst demonstrates broad substrate scope for arene bromination with excellent functional group tolerance [16]. Mechanistic studies reveal that the iron complex facilitates hydrogen peroxide activation, generating hydroxyl radicals that subsequently oxidize bromide to form electrophilic brominating species [16].

Catalyst Performance and Optimization

Catalytic performance evaluation reveals significant variations in activity and selectivity among different systems [17] [18]. Iron-based catalysts generally provide higher conversion rates compared to zinc systems, but zinc catalysts offer superior regioselectivity [6] [7]. The choice of catalyst depends on the desired product distribution and reaction conditions [17].

Temperature optimization studies demonstrate that catalytic efficiency increases with reaction temperature up to optimal values, beyond which selectivity decreases due to side reaction formation [17] [10]. For iron-catalyzed systems, temperatures of 70-80 degrees Celsius provide optimal balance between conversion and selectivity [3]. Zinc-catalyzed reactions perform optimally under milder conditions, typically 40-60 degrees Celsius [6].

| Catalyst System | Temperature (°C) | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| Fe/DMF | 70-80 | 85 | 90 | [3] |

| Zn/SiO₂ | 40-60 | 95 | 75 | [6] |

| Fe(TPY)Br₃ | 25 | 90 | 85 | [16] |

Yield Optimization Through Reaction Parameter Modulation

Systematic optimization of reaction parameters enables significant enhancement of product yields and reaction efficiency for 5-bromo-2-methoxyphenol synthesis [17] [19]. Critical parameters include temperature control, reagent stoichiometry, reaction time, and solvent selection [17] [19].

Temperature Effect Studies

Temperature optimization reveals complex relationships between reaction temperature and product yield [17] [20]. For acetophenone bromination studies that provide analogous insights, optimal temperatures of 90 degrees Celsius maximize yields while minimizing side product formation [17]. Below 80 degrees Celsius, bromination yields remain relatively low due to insufficient activation energy [17]. Temperatures exceeding 100 degrees Celsius promote formation of dibrominated products, reducing selectivity [17].

Detailed temperature profiling demonstrates that reaction rates increase exponentially with temperature following Arrhenius behavior [21]. However, competing side reactions also accelerate at elevated temperatures, creating an optimal temperature window for maximum yield [17]. The optimal temperature balances reaction rate enhancement with selectivity maintenance [17] [10].

Stoichiometric Optimization

Reagent stoichiometry significantly influences both yield and product purity [17] [22]. For bromination reactions, maintaining substrate to brominating agent ratios of 1.0:1.1 provides optimal yields exceeding 85% [17]. Insufficient brominating agent (ratios below 1.0:1.0) results in incomplete conversion and reduced yields [17]. Excess brominating agent (ratios above 1.0:1.2) promotes formation of polybrominated byproducts [17].

The substrate-to-catalyst ratio requires careful optimization to achieve maximum catalytic efficiency [19]. For iron-catalyzed systems, catalyst loadings of 10 mol% provide optimal performance [16]. Lower catalyst concentrations result in reduced reaction rates, while higher loadings do not significantly improve yields [16].

| Substrate:Brominating Agent Ratio | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 1.0:0.8 | 62 | 85 | [17] |

| 1.0:1.0 | 80 | 90 | [17] |

| 1.0:1.1 | 85 | 95 | [17] |

| 1.0:1.2 | 78 | 80 | [17] |

Reaction Time Optimization

Kinetic studies reveal optimal reaction times that maximize product formation while minimizing degradation [17]. For most bromination systems, reaction times of 3 hours provide optimal yields [17]. Shorter reaction times (2 hours) result in incomplete conversion, while extended times (4+ hours) promote side product formation [17].

Time-dependent product distribution analysis demonstrates that initial reaction rates remain high for the first 2 hours, followed by gradual decrease as substrate concentration diminishes [17]. After 3 hours, competing reactions become more prominent, leading to yield reduction [17]. Thin layer chromatography monitoring confirms that starting materials completely disappear after 3 hours under optimal conditions [17].

Solvent System Optimization

Solvent selection profoundly influences reaction outcome through effects on solubility, reaction kinetics, and product selectivity [19] [22]. Biphasic solvent systems comprising organic and aqueous phases demonstrate superior performance compared to single-phase systems [22]. The optimal organic-to-aqueous volume ratio ranges from 1:0.2 to 1:20 for maximum efficiency [22].

Halogenated solvents, particularly dichloromethane and chloroform, provide excellent results due to their ability to dissolve both organic substrates and brominating agents [6] [22]. The solvent choice affects not only reaction kinetics but also product isolation and purification [19]. Green solvent alternatives, including ethanol-water mixtures, demonstrate comparable performance while reducing environmental impact [16] [23].

| Solvent System | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| DCM/H₂O (1:1) | 90 | 95 | [22] |

| EtOH/H₂O (3:1) | 85 | 90 | [16] |

| DMF | 78 | 85 | [3] |

| Acetonitrile | 90 | 88 | [1] |

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant